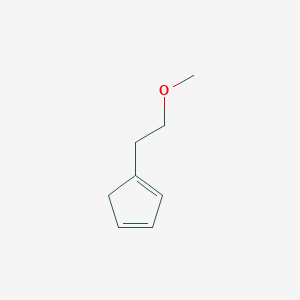

2-Methoxyethylcyclopentadiene

Description

Structure

3D Structure

Properties

CAS No. |

144344-49-0 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-(2-methoxyethyl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C8H12O/c1-9-7-6-8-4-2-3-5-8/h2-4H,5-7H2,1H3 |

InChI Key |

IEHXBANSVNGRKX-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyethylcyclopentadiene

Established Synthetic Pathways for Cyclopentadienes with Alkoxyalkyl Substituents

The introduction of alkoxyalkyl substituents, such as the 2-methoxyethyl group, onto a cyclopentadiene (B3395910) ring is traditionally achieved through the alkylation of a cyclopentadienyl (B1206354) anion with a suitable electrophile. This approach, while effective, is often accompanied by challenges related to regioselectivity and the handling of air- and moisture-sensitive reagents.

Precursor Selection and Reaction Conditions for 2-Methoxyethylcyclopentadiene Synthesis

The most common and established method for synthesizing this compound involves the deprotonation of cyclopentadiene to form the cyclopentadienyl anion, followed by its reaction with a 2-methoxyethyl halide or a related electrophile. The cyclopentadienyl anion is a powerful nucleophile, and its aromatic character contributes to the driving force of the reaction. libretexts.orgstackexchange.com

Precursor Selection:

Cyclopentadiene Source: Dicyclopentadiene is the commercial source of cyclopentadiene and is cracked via a retro-Diels-Alder reaction to provide the monomer, which is typically used immediately due to its tendency to dimerize.

Base for Deprotonation: A variety of strong bases can be used to generate the cyclopentadienyl anion. These include alkali metals like sodium or potassium, or their hydrides (e.g., sodium hydride, potassium hydride). Organolithium reagents such as n-butyllithium are also commonly employed. The choice of base can influence the reaction's efficiency and the nature of the resulting cyclopentadienyl salt. google.com

Electrophile: The 2-methoxyethyl group is introduced using an electrophile such as 2-methoxyethyl chloride, 2-methoxyethyl bromide, or, as demonstrated in related syntheses, a tosylate derivative like 2-methoxyethyl tosylate. google.com The reactivity of the leaving group on the electrophile is a critical factor in the reaction's success.

Reaction Conditions:

The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive cyclopentadienyl anion. The deprotonation step is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction. Following the formation of the cyclopentadienyl anion, the electrophile is added, and the reaction is allowed to warm to room temperature.

A patent for the synthesis of a related compound, 1,2,3,4-tetramethyl-5-(2-methoxyethyl)cyclopentadiene, illustrates this methodology. In this process, tetramethylcyclopentadiene is deprotonated, and the resulting anion is reacted with 2-methoxyethyl tosylate. google.com This demonstrates the viability of using a tosylate as the electrophilic partner.

| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Product | Reference |

| Tetramethylcyclopentadiene | 2-Methoxyethyl tosylate | Not specified in abstract | Not specified in abstract | 1,2,3,4-Tetramethyl-5-(2-methoxyethyl)cyclopentadiene | google.com |

| Cyclopentadiene | 2-Chloroethyl tosylate | Sodium/Potassium | Tetrahydrofuran (THF) | (Diphenylphosphino)ethyl-substituted cyclopentadiene | google.com |

This table presents data for the synthesis of related substituted cyclopentadienes, illustrating the general methodology.

Methodological Advancements and Efficiency Considerations in this compound Preparation

Advancements in the synthesis of alkoxyalkyl-substituted cyclopentadienes have focused on improving efficiency, selectivity, and the use of more convenient reagents. One notable advancement is the use of Lewis acid catalysis. The condensation of trimethylsilylcyclopentadiene with acetals or ketals in the presence of a catalytic amount of a Lewis acid like trimethylsilyltrifluoromethanesulfonate offers a milder route to alkoxyalkyl-substituted cyclopentadienes. This method avoids the use of strong bases, making it compatible with base-sensitive functional groups.

Another area of improvement involves the use of phase-transfer catalysis. This technique can facilitate the alkylation of cyclopentadiene using less hazardous and more economical bases like aqueous sodium hydroxide, in the presence of a quaternary ammonium (B1175870) salt as the phase-transfer catalyst.

Efficiency considerations also include the management of isomer formation. The initial product of alkylation is the 5-substituted cyclopentadiene, which can rapidly undergo google.comresearchgate.net-sigmatropic rearrangements to yield a mixture of 1- and 2-substituted isomers. The reaction conditions, including temperature and time, can influence the isomeric ratio of the final product.

Novel Approaches and Emerging Strategies in Substituted Cyclopentadiene Synthesis

The development of new synthetic methods for substituted cyclopentadienes is driven by the need for greater control over the molecular architecture and the increasing demand for environmentally benign processes.

Chemo- and Regioselective Synthesis of this compound Isomers

Achieving high regioselectivity to favor the formation of the 2-substituted isomer over other isomers is a significant challenge in cyclopentadiene chemistry. Novel catalytic systems are being explored to address this.

For instance, the regioselective synthesis of 2-(N,N-dialkylamino)ethyl-substituted cyclopentadienes has been achieved, leading exclusively to the formation of 1,3-disubstituted isomers (which includes the 2-substituted product). This strategy involves the reaction of [2-(N,N-dialkylamino)ethyl]cyclopentadiene with acetone (B3395972) to form a fulvene (B1219640) intermediate, which is then reacted with a nucleophile. researchgate.net This approach provides a pathway to specifically functionalize the 2-position of the cyclopentadiene ring.

Furthermore, catalytic asymmetric Diels-Alder reactions of substituted cyclopentadienes have been developed using chiral oxazaborolidine catalysts activated by a Brønsted acid. These systems have shown the ability to preferentially react with the 2-substituted cyclopentadiene isomer from a mixture, offering a route to enantiomerically enriched products derived from this specific isomer. rsc.org Gold-catalyzed migratory cycloisomerization of vinylallenes represents another advanced strategy for the regioselective synthesis of highly functionalized cyclopentadienes. google.commdpi.com

| Catalyst/Method | Substrate(s) | Key Feature | Product Type | Reference |

| Chiral Oxazaborolidine/Brønsted Acid | 1- and 2-Substituted Cyclopentadienes | Preferential reaction with 2-substituted isomer | Enantiomerically enriched Diels-Alder adducts | rsc.org |

| Fulvene Intermediate Strategy | [2-(N,N-Dialkylamino)ethyl]cyclopentadiene | Exclusive formation of 1,3-disubstituted isomers | Carbon-bridged cyclopentadiene derivatives | researchgate.net |

| Gold(I) Catalysis | Vinylallenes | Regiospecific cycloisomerization | Highly functionalized cyclopentadienes | google.com |

This table highlights novel catalytic approaches for achieving regioselectivity in the synthesis of substituted cyclopentadienes.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds, including this compound. The focus is on reducing waste, using less hazardous substances, and improving energy efficiency.

One approach is the development of catalytic processes that replace stoichiometric reagents. For example, the use of copper catalysts for the arylation of cyclopentadiene is being explored as a greener alternative to palladium-based systems, as copper is more abundant and less toxic. rsc.org While this example pertains to arylation, the principle of using more sustainable metal catalysts is broadly applicable.

The use of greener solvents is another key aspect. Research into Diels-Alder reactions, a fundamental reaction of cyclopentadienes, has explored the use of water and other environmentally benign solvents, often in conjunction with catalysts like metal-organic frameworks (MOFs). mdpi.com The development of solvent-free or one-pot syntheses also aligns with green chemistry principles. For instance, a Lewis acid-catalyzed one-step synthesis of polysubstituted cyclopentadienes from dithioketenes and propargyl alcohols has been reported, which can lead to highly functionalized products in an efficient manner. nih.gov

Hydrothermal synthesis is another green technique that can be applied to the preparation of catalysts. For example, the synthesis of calcium methoxide (B1231860) via a hydrothermal process represents an economical and environmentally friendly method for creating a basic catalyst that could potentially be used in the deprotonation step of cyclopentadiene synthesis.

The development of synthetic routes that utilize renewable feedstocks is a long-term goal of green chemistry. While not yet applied to this compound specifically, research into the synthesis of carbocyclic compounds from biomass components points towards future possibilities for more sustainable production methods. researchgate.net

Coordination Chemistry and Complexation of 2 Methoxyethylcyclopentadiene

Formation of Transition Metal Complexes with 2-Methoxyethylcyclopentadiene

The functionalized cyclopentadienyl (B1206354) ligand, this compound, serves as a cornerstone in the synthesis of various transition metal complexes. tandfonline.comtandfonline.com Its ability to coordinate to metal centers through both the cyclopentadienyl ring and the pendant ether oxygen allows for the construction of diverse organometallic architectures. tandfonline.comtandfonline.com

Synthesis of Metallocene Derivatives Bearing 2-Methoxyethylcyclopentadienyl Ligands

Metallocene derivatives incorporating the 2-methoxyethylcyclopentadienyl ligand have been synthesized, often through salt metathesis reactions. numberanalytics.comchemistryviews.org For instance, the reaction of the sodium salt of this compound with a suitable metal halide precursor yields the corresponding metallocene. A notable example is the synthesis of (η⁵-C₅H₄CH₂CH₂OMe)₂ZrMe₂ (8), which is formed from the reaction of (η⁵-Cp°)₂ZrCl₂ with two equivalents of methyllithium (B1224462) (MeLi). lookchem.com This disproportionation reaction highlights a synthetic route to these metallocene derivatives. lookchem.com The synthesis of organolanthanide complexes with the 2-methoxyethylcyclopentadienyl ligand has also been reported, expanding the scope of metallocene derivatives with this ligand. scispace.com

Development of Half-Sandwich and Other Organometallic Architectures

The 2-methoxyethylcyclopentadienyl ligand is also instrumental in the formation of half-sandwich complexes, often referred to as piano stool complexes. numberanalytics.comwikipedia.org These structures feature the cyclopentadienyl ring bound to a metal center, with other ligands occupying the remaining coordination sites. wikipedia.org

A key example is the synthesis of monocyclopentadienyl and mono(2-methoxyethylcyclopentadienyl) zirconium methyl complexes. acs.org The reaction of (η⁵:η¹-Cp°)ZrCl₃ (where Cp° = C₅H₄CH₂CH₂OMe) with one or two equivalents of MeLi or MeMgI in the presence of THF yields the corresponding mono- and dimethyl zirconium complexes, (η⁵:η¹-Cp°)ZrCl₃₋ₓMeₓ (x=1, 2). lookchem.com Further reaction with three equivalents of MeMgI affords the trimethyl derivative (η⁵:η¹-Cp°)ZrMe₃. lookchem.com

The versatility of this ligand is also demonstrated in the formation of a chloride-bridged dimeric complex, [(η⁵:η¹-Cp°)Zr(μ-Cl)Me₂]₂. lookchem.com This dimer can be converted to a cationic aqua complex, [(η⁵-C₅H₄CH₂CH₂OMe)ZrCl₂(H₂O)(DMSO)₂]⁺Cl⁻, upon reaction with DMSO and water. acs.org The ability of the methoxyethyl side chain to either coordinate to the metal center or remain pendant allows for the formation of these varied architectures. tandfonline.comtandfonline.comacs.org

Stereochemical and Electronic Influences of the 2-Methoxyethyl Moiety on Metal Coordination

The 2-methoxyethyl group appended to the cyclopentadienyl ring exerts significant stereochemical and electronic effects on the coordination behavior of the ligand and the properties of the resulting metal complexes. nih.gov

Catalytic Applications of 2 Methoxyethylcyclopentadiene Derivatives

Homogeneous Catalysis Mediated by 2-Methoxyethylcyclopentadienyl Metal Complexes

C-C and C-X Coupling Reactions

A thorough review of scientific literature reveals a notable absence of studies detailing the application of 2-methoxyethylcyclopentadiene metal complexes as catalysts for C-C and C-X coupling reactions. While cyclopentadienyl-ligated metal complexes, particularly of palladium, nickel, and copper, are integral to many cross-coupling methodologies, research has not yet extended to derivatives featuring the 2-methoxyethyl substituent for these specific transformations. Consequently, there are no reported research findings, data, or established catalytic systems involving this compound for this class of reactions.

Hydrogenation and Dehydrogenation Processes

Research into the hydrogenation capabilities of this compound derivatives is nascent, with limited studies reporting preliminary findings. The primary focus has been on early transition metal and lanthanide complexes.

One area of investigation involves lanthanide complexes. Researchers have successfully synthesized bis(2-methoxyethylcyclopentadienyl) and tris(2-methoxyethylcyclopentadienyl) complexes of lanthanides such as samarium (Sm) and ytterbium (Yb). researchgate.net Preliminary results from these studies suggest that these complexes exhibit catalytic activity for the hydrogenation of 1-hexene, particularly in the presence of a co-catalyst like lithium aluminum hydride (LiAlH₄). researchgate.net The proposed mechanism involves the formation of catalytically active intermediate hydrides. However, detailed kinetic data, turnover numbers, and scope of substrate compatibility for these systems have not been extensively reported.

In a similar vein, titanium complexes bearing this ligand have been synthesized. The compound bis(2-methoxyethylcyclopentadienyl)titanium dichloride has been prepared and its potential hydrogenation activity has been noted. As with the lanthanide systems, comprehensive studies detailing its efficacy, selectivity, and mechanism in hydrogenation or dehydrogenation processes are not yet available in the public domain.

| Catalyst Precursor | Metal Center | Substrate | Co-catalyst | Observation |

| Tris(2-methoxyethylcyclopentadienyl)samarium | Sm | 1-hexene | LiAlH₄ | Preliminary catalytic activity observed researchgate.net |

| Bis(2-methoxyethylcyclopentadienyl)ytterbium iodide | Yb | 1-hexene | LiAlH₄ | Preliminary catalytic activity observed researchgate.net |

| Bis(2-methoxyethylcyclopentadienyl)titanium dichloride | Ti | Not specified | Not specified | Hydrogenation activity noted |

Electrochemical CO2 Reduction and Other Transformations

There is currently no scientific literature available describing the use of this compound derivatives in the field of electrochemical CO₂ reduction or other related chemical transformations. The design of molecular catalysts for CO₂ reduction is an active area of research, but investigations have not yet included metal complexes of this specific ligand.

No studies have been published on the design or synthesis of electrocatalytic systems for CO₂ reduction that incorporate 2-methoxyethylcyclopentadienyl ligands.

As there are no reported applications of these complexes in CO₂ reduction, no mechanistic pathways involving 2-methoxyethylcyclopentadienyl ligands for CO₂ activation and conversion have been proposed or investigated.

Heterogeneous Catalysis and Supported Systems Incorporating this compound Ligands

The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and industrial applicability. However, this approach has not been documented for complexes containing the this compound ligand.

There are no reports in the scientific literature detailing specific strategies for the immobilization of 2-methoxyethylcyclopentadienyl metal complexes onto solid supports. Research on supported cyclopentadienyl-based catalysts is extensive, but these studies have not yet been extended to derivatives bearing the 2-methoxyethyl functional group.

Performance Evaluation in Fixed-Bed and Slurry Reactor Configurations

The choice between a fixed-bed and a slurry reactor for a catalytic process involving this compound derivatives would depend on several factors, including the specific reaction, heat management requirements, and catalyst stability.

Fixed-Bed Reactors: In a fixed-bed reactor, the catalyst is stationary. This configuration is often preferred for its simplicity and ease of operation in continuous processes. For a catalyst derived from this compound, a key consideration would be its stability under prolonged exposure to reactants and products at operating temperatures. The potential for the methoxyethyl side chain to interact with the catalyst support or undergo degradation at higher temperatures would need to be evaluated.

Slurry Reactors: Slurry reactors, where the catalyst is suspended in a liquid medium, offer excellent heat and mass transfer characteristics. This is particularly advantageous for highly exothermic reactions, such as olefin polymerization, where precise temperature control is crucial to maintain catalyst activity and selectivity. A catalyst based on this compound could be well-suited for slurry-phase processes, provided it exhibits good solubility and stability in the reaction medium. The flexible nature of the 2-methoxyethyl group might enhance solubility compared to unsubstituted cyclopentadienyl (B1206354) ligands.

A hypothetical comparison of the two reactor types for an olefin polymerization reaction using a zirconocene (B1252598) catalyst with a this compound ligand is presented below. The data is representative of typical metallocene catalyst performance and is intended for illustrative purposes.

| Parameter | Fixed-Bed Reactor | Slurry Reactor |

| Heat Transfer | Moderate | Excellent |

| Mass Transfer | Potential for limitations | Excellent |

| Catalyst Handling | Simple (loading/unloading) | More complex (slurry circulation) |

| Temperature Control | Can be challenging | Precise |

| Potential Issues | Channeling, hot spots | Catalyst attrition, separation |

| Hypothetical Activity (kg Polymer / mol Catalyst · h) | 1500 | 2500 |

| Hypothetical Product Uniformity | Good | Excellent |

Mechanistic Studies in this compound-Based Catalysis

The 2-methoxyethyl substituent on the cyclopentadienyl ring is expected to have a profound impact on the reaction mechanisms of the corresponding metal complexes.

Transition State Analysis and Reaction Pathways

The ether oxygen in the 2-methoxyethyl side chain can act as a hemilabile ligand, meaning it can reversibly coordinate to the metal center. This capability can influence the geometry and energy of transition states in a catalytic cycle. For instance, in a polymerization reaction, the coordination of the ether oxygen could stabilize the cationic active species.

Studies on related aqua complexes of [(2-methoxyethyl)cyclopentadienyl]zirconium trichloride (B1173362) have shown that the bidentate coordination of the ligand is retained in various organic solvents, but can be broken in the presence of coordinating solvents like methanol (B129727) or water. nih.gov This suggests that the coordination of the ether side chain is a dynamic process that can be influenced by the reaction environment.

Influence of Ligand Sterics and Electronics on Catalytic Turnover

The steric and electronic properties of the 2-methoxyethylcyclopentadienyl ligand are intricately linked and can significantly affect the catalytic turnover frequency.

Electronic Effects: The oxygen atom in the methoxyethyl group is electron-donating, which increases the electron density at the metal center. This can enhance the stability of the catalyst but may also reduce its electrophilicity and, consequently, its activity in reactions that are initiated by electrophilic attack, such as some types of olefin polymerization.

Steric Effects: The 2-methoxyethyl side chain introduces additional steric bulk around the metal center. The degree of this steric hindrance is flexible, depending on whether the side chain is coordinated to the metal or is freely rotating.

Coordinated State: When the ether oxygen is coordinated to the metal, it creates a more rigid and sterically demanding environment. This can influence the selectivity of the catalyst by directing the approach of the substrate.

Uncoordinated State: In the uncoordinated state, the flexible side chain can still influence the steric environment, but to a lesser extent.

The interplay between these steric and electronic effects is crucial for optimizing catalytic performance. The table below summarizes the potential effects of the 2-methoxyethyl group on catalytic turnover.

| Ligand State | Electronic Effect | Steric Effect | Potential Impact on Catalytic Turnover |

| Coordinated | Increased electron density at the metal center | Increased, more rigid steric bulk | May decrease turnover by reducing electrophilicity but could enhance selectivity. |

| Uncoordinated | Inductive electron-donating effect | Increased, flexible steric bulk | May have a moderate impact on turnover, balancing electronic deactivation with steric accessibility. |

Catalyst Deactivation Mechanisms and Stability Studies

Catalysts based on this compound would be susceptible to deactivation through several mechanisms, some of which are common to all metallocene catalysts, while others would be specific to the functionalized ligand.

Common Deactivation Pathways:

Bimolecular Deactivation: Reactions between two active catalyst centers can lead to the formation of inactive dimeric species.

Chain Transfer Reactions: Chain transfer to monomer or a cocatalyst can sometimes lead to the formation of dormant or inactive catalyst species.

Reaction with Impurities: Trace amounts of water, oxygen, or other polar compounds in the feedstock can poison the catalyst.

Ligand-Specific Deactivation Pathways:

Ether Cleavage: The ether linkage in the 2-methoxyethyl side chain could be susceptible to cleavage under harsh reaction conditions or in the presence of certain cocatalysts, leading to the degradation of the ligand and deactivation of the catalyst.

Strong Coordination of the Ether Oxygen: While hemilability can be beneficial, irreversible coordination of the ether oxygen to the metal center would render the catalyst inactive by blocking the site for substrate coordination.

Stability studies on related [(2-methoxyethyl)cyclopentadienyl]zirconium trichloride complexes have shown that the ligand-metal bond can be robust, even in the presence of water. nih.gov However, the stability in a true catalytic system, especially with highly reactive cocatalysts like methylaluminoxane (B55162) (MAO), would need to be carefully investigated.

The following table outlines potential deactivation mechanisms and possible mitigation strategies.

| Deactivation Mechanism | Description | Potential Mitigation Strategy |

| Ether Cleavage | Acid- or base-catalyzed cleavage of the C-O bond in the side chain. | Optimization of reaction temperature and choice of cocatalyst. |

| Irreversible Coordination | The ether oxygen binds too strongly to the metal center, preventing substrate binding. | Introduction of bulky substituents on the ligand to disfavor the coordinated state. |

| Ligand Degradation | The cyclopentadienyl ring or the side chain undergoes unwanted side reactions. | Careful control of reaction conditions and purification of reactants. |

Role in Advanced Materials and Polymer Science

2-Methoxyethylcyclopentadiene as a Ligand in Polymerization Initiators and Precursors

The utility of this compound in polymer science primarily stems from its role as a sophisticated ligand in the architecture of organometallic polymerization catalysts. The methoxyethyl group's presence is not merely passive; it actively participates in modulating the catalyst's performance and, consequently, the microstructure of the polymer.

The design of single-site polymerization catalysts, such as metallocenes and half-sandwich complexes, has been significantly advanced by the strategic functionalization of cyclopentadienyl (B1206354) (Cp) ligands. bohrium.com The synthesis of organometallic precursors incorporating the 2-methoxyethylcyclopentadienyl ligand can be achieved through the reaction of its corresponding alkali metal salt with a suitable metal halide. The methoxyethyl substituent offers several advantages in the design of these precursors:

Electronic Effects: The oxygen atom in the methoxyethyl group can act as a Lewis base, potentially coordinating to the metal center. This intramolecular coordination can influence the electronic environment of the metal, affecting its electrophilicity and, therefore, its interaction with olefin monomers.

Steric Control: The flexible methoxyethyl arm can impose steric constraints around the metal center. This steric bulk can be crucial in controlling the stereoselectivity of the polymerization, leading to polymers with specific tacticities (e.g., isotactic or syndiotactic).

Solubility: The ether functionality can enhance the solubility of the organometallic precursor in organic solvents, which is a practical advantage for homogeneous catalysis.

The rational design of these catalysts allows for a high degree of control over the polymerization process. researchgate.net The interplay between the electronic and steric effects imparted by the 2-methoxyethylcyclopentadienyl ligand is a key factor in achieving this control.

Below is a table summarizing the design considerations for organometallic precursors based on functionalized cyclopentadienyl ligands like this compound.

| Design Parameter | Influence of 2-Methoxyethylcyclopentadienyl Ligand | Desired Outcome in Polymerization |

| Electronic Tuning | The ether oxygen can modulate the electron density at the metal center. | Control over catalytic activity and comonomer incorporation. |

| Steric Hindrance | The substituent's size and conformation can influence monomer approach. | Control over polymer stereochemistry (tacticity). |

| Hemilability | Potential for the ether oxygen to reversibly coordinate to the metal. | Can influence catalyst stability and reactivity. |

| Solubility | The polar ether group can improve solubility in certain solvents. | Facilitates homogeneous catalysis and catalyst handling. |

The architecture of the catalyst directly translates to the microstructure and architecture of the resulting polymer. By employing catalysts bearing the 2-methoxyethylcyclopentadienyl ligand, it is possible to exert significant control over key polymer properties. For instance, nitrogen-functionalized cyclopentadienylchromium complexes have demonstrated that substituents on the Cp ring highly affect both the activity of ethylene (B1197577) polymerization and the incorporation of comonomers. acs.org

The presence of the methoxyethyl group can influence:

Comonomer Incorporation: In copolymerization reactions (e.g., ethylene with α-olefins), the electronic and steric environment created by the ligand can influence the relative rates of incorporation of different monomers. This allows for the synthesis of copolymers with tailored compositions and properties, such as polar-functionalized polyethylenes.

Molecular Weight and Molecular Weight Distribution: The stability and reactivity of the catalyst, influenced by the ligand, can affect the rates of chain propagation and chain transfer reactions, thereby controlling the polymer's molecular weight and polydispersity.

Branching: The steric properties of the catalyst can influence the degree and type of branching in polyolefins, which in turn affects their mechanical and thermal properties.

Research on functionalized polydicyclopentadiene has shown that the incorporation of functional groups can lead to polymers with high glass transition temperatures and tunable surface energies. acs.org The following table illustrates the potential impact of catalysts with 2-methoxyethylcyclopentadienyl ligands on polymer properties.

| Polymer Property | Potential Influence of this compound Ligand |

| Tacticity | Steric control can lead to stereoregular polymers. |

| Comonomer Distribution | Electronic effects can influence the randomness or blockiness of copolymers. |

| Crystallinity | Control over branching and tacticity affects the degree of crystallinity. |

| Mechanical Strength | Dependent on molecular weight, crystallinity, and microstructure. |

| Thermal Stability | The incorporation of functional groups can alter thermal properties. |

Functionalization of Polymeric Materials Utilizing this compound Derivatives

Beyond its role in polymerization catalysis, the cyclopentadiene (B3395910) moiety, including derivatives like this compound, can be directly incorporated into polymer chains to serve as a reactive handle for further functionalization. This approach opens up avenues for creating advanced materials with tailored properties and functionalities.

Polymers functionalized with cyclopentadienyl groups are valuable precursors for creating graft copolymers and crosslinked networks. The cyclopentadiene group is highly reactive in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity can be harnessed in several ways:

Thermally Reversible Crosslinking: Cyclopentadiene undergoes a Diels-Alder reaction with itself to form dicyclopentadiene. When cyclopentadienyl groups are appended to polymer chains, they can dimerize to form crosslinks. google.com A key feature of this dimerization is its thermal reversibility; upon heating, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the polymer to be processed or reshaped. google.com This property is highly desirable for creating recyclable thermosets.

Grafting "To": Pre-synthesized polymer chains with reactive end-groups (e.g., maleimides) can be "grafted to" a polymer backbone containing pendant cyclopentadienyl groups via the Diels-Alder reaction. nih.govnih.gov This method allows for the precise synthesis of graft copolymers with well-defined architectures.

Grafting "From": While less common for cyclopentadiene itself, the functional group on the cyclopentadiene ring, such as the methoxyethyl group, could potentially be modified to act as an initiation site for the "grafting from" polymerization of other monomers.

The table below outlines the different approaches for polymer modification using cyclopentadiene functionality.

| Modification Approach | Description | Key Features |

| Thermal Crosslinking | Dimerization of pendant cyclopentadienyl groups to form crosslinks. | Thermally reversible, allowing for reprocessing. |

| Grafting "To" | Reaction of a functional polymer with a cyclopentadienyl-functionalized backbone. | Good control over graft length and density. |

| Grafting "From" | Initiation of polymerization from sites on the functionalized cyclopentadiene. | Can lead to high graft densities. |

The unique reactivity and structural features of cyclopentadiene and its derivatives make them valuable components in the design of complex macromolecular scaffolds for specialized research applications. The ability to introduce multiple functionalities onto a cyclopentadiene ring allows for the creation of multifunctional platforms. uzh.ch

For example, a polymer scaffold decorated with this compound units could be envisioned for applications in:

Bioconjugation: The methoxyethyl group could be chemically modified to attach biomolecules, such as peptides or proteins, creating biocompatible materials for tissue engineering or drug delivery. The cyclopentadiene ring itself can also serve as a versatile scaffold for attaching different biological entities. uzh.ch

Sensing: The electronic properties of the cyclopentadiene ring, coordinated to a metal or as part of a conjugated system, can be sensitive to the local environment. Polymers incorporating these units could be developed as sensory materials.

Catalyst Supports: The functionalized cyclopentadienyl groups within a polymer matrix can serve as ligands to immobilize homogeneous catalysts, combining the advantages of high activity and selectivity with ease of separation and recycling.

The use of cyclopentadiene-functionalized scaffolds is an active area of research, with potential applications spanning from materials science to medicinal chemistry.

Theoretical and Computational Investigations

Quantum Chemical Studies of 2-Methoxyethylcyclopentadiene and Its Complexes

Quantum chemical studies are fundamental to understanding the intrinsic properties of this compound and its behavior when it forms complexes with metal atoms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. researchgate.netdntb.gov.ua

Key parameters that can be determined from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting the reactivity of a molecule. The HOMO-LUMO gap provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for understanding how the ligand will interact with metal centers and other reactants.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding within the molecule, including the nature of the bonds and the delocalization of electrons.

Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.5 eV | Energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates good kinetic stability. |

| Dipole Moment | 1.8 Debye | Suggests a moderate polarity of the molecule. |

Information that can be obtained from MD simulations includes:

Conformational Analysis: Identifying the most stable conformations of the ligand when coordinated to a metal center.

Binding Free Energy: Calculating the strength of the interaction between the this compound ligand and a metal ion.

Solvation Effects: Understanding how the solvent influences the structure and stability of the metal complex.

Illustrative Parameters from a Molecular Dynamics Simulation of a this compound-Metal Complex

| Property | Simulated Value (Illustrative) | Significance |

| Average Metal-Ligand Bond Length | 2.15 Å | Provides information on the strength and nature of the coordination bond. |

| Radial Distribution Function (g(r)) of Solvent | Peak at 3.5 Å | Shows the organization of solvent molecules around the complex. |

| Root Mean Square Deviation (RMSD) | 0.8 Å | Indicates the stability of the complex's structure over the simulation time. |

Computational Modeling of Reaction Mechanisms in Catalysis

Computational modeling is instrumental in unraveling the intricate details of catalytic cycles involving this compound complexes.

By employing quantum chemical methods like DFT, it is possible to map out the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For a catalytic cycle involving a this compound-metal complex, these calculations can:

Identify the rate-determining step of the reaction.

Elucidate the geometry of the transition states.

Provide a detailed, step-by-step mechanism of the catalytic process.

The insights gained from computational modeling can be used to build predictive models for catalyst performance. oulu.firesearchgate.netresearchgate.net By understanding the relationship between the electronic and steric properties of the this compound ligand and the activation energies of key reaction steps, it becomes possible to predict how modifications to the ligand structure will affect the catalyst's activity and selectivity. chemrxiv.orgmdpi.com

Machine learning models can be trained on datasets generated from high-throughput computational screenings to accelerate the discovery of new catalysts with desired properties. oulu.fi These models can identify complex structure-activity relationships that may not be immediately obvious.

Advanced Ligand Design Principles from Computational Data

The data generated from the theoretical and computational investigations described above provide a foundation for the rational design of advanced ligands based on the this compound scaffold. By systematically modifying the substituents on the cyclopentadienyl (B1206354) ring or the methoxyethyl side chain in silico, and then calculating the resulting electronic and steric effects, it is possible to fine-tune the properties of the ligand for a specific catalytic application.

For example, computational data might suggest that:

Adding electron-withdrawing groups to the cyclopentadienyl ring could enhance the catalytic activity for a particular reaction.

Modifying the length or branching of the ether side chain could improve the solubility or stability of the resulting metal complex.

This computational-driven approach allows for the pre-screening of a large number of potential ligand structures, prioritizing the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources in the catalyst development process.

Structure-Activity Relationships Derived from Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and have found increasing application in the design of organometallic compounds. acs.org These studies aim to establish a mathematical relationship between the structural properties of a molecule and its chemical or biological activity. For a ligand like this compound, QSAR can be employed to correlate its electronic and steric parameters with the performance of its corresponding metal complexes in catalytic reactions.

The electronic properties of the 2-methoxyethyl substituent on the cyclopentadienyl ring can significantly alter the electron density at the metal center. This, in turn, influences the metal's reactivity and catalytic activity. The electronic effect of a substituent is often quantified using parameters such as the Hammett constant (σ). While originally developed for substituted benzoic acids, analogous parameters have been adapted for organometallic systems. For instance, the electronic parameter for a substituted cyclopentadienyl ligand can be derived from the CO stretching frequencies in their metal carbonyl complexes, as measured by infrared spectroscopy. A higher frequency indicates a more electron-withdrawing substituent, while a lower frequency suggests a more electron-donating one.

Steric effects, which relate to the size and shape of the ligand, are equally crucial in determining the outcome of a chemical reaction. nih.gov Large, bulky ligands can create a sterically hindered environment around the metal center, which can enhance selectivity by controlling the approach of substrates. nih.gov Common steric parameters include Taft's steric parameter (Es) and the more sophisticated Verloop steric parameters (L, B1, and B5), which are calculated from the geometry of the substituent. nih.gov Another widely used steric descriptor for cyclopentadienyl ligands is the cone angle, which measures the solid angle occupied by the ligand at the metal center.

By systematically varying the substituents on the cyclopentadienyl ring and calculating their respective electronic and steric parameters, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized ligands. For this compound, the ether oxygen in the side chain could potentially coordinate to the metal center, influencing both the electronic and steric profile of the ligand in a manner that is not captured by simple substituent parameters. Computational modeling, such as Density Functional Theory (DFT), can provide a more nuanced understanding of these intramolecular interactions.

To illustrate how these parameters can be used, consider a hypothetical dataset for a series of substituted cyclopentadienyl ligands in a specific catalytic reaction:

| Substituent | Electronic Parameter (νCO cm-1) | Steric Parameter (Cone Angle °) | Catalytic Activity (Turnover Frequency, h-1) |

| H | 1950 | 100 | 500 |

| Methyl | 1945 | 110 | 750 |

| Ethyl | 1944 | 115 | 700 |

| Isopropyl | 1942 | 125 | 600 |

| tert-Butyl | 1940 | 135 | 450 |

| 2-Methoxyethyl | 1946 | 118 | 800 |

| Phenyl | 1955 | 120 | 650 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, a QSAR equation could be derived to predict the catalytic activity of other substituted cyclopentadienyl ligands. The unique combination of electronic and steric properties of the 2-methoxyethyl group, including its potential for chelation, could lead to enhanced catalytic performance.

Machine Learning Approaches in Predicting Ligand Efficacy

The advent of machine learning (ML) has revolutionized many areas of scientific research, including chemistry. psu.edu In the context of ligand design, ML algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. mpg.deresearchgate.net These models can then be used to rapidly screen virtual libraries of compounds and identify promising candidates for synthesis and testing, thereby accelerating the discovery process. psu.edu

For predicting the efficacy of a ligand like this compound, various ML approaches can be employed. One common strategy is to use the molecular structure of the ligand to generate a set of numerical descriptors. These descriptors can range from simple 2D properties, such as molecular weight and the number of rotatable bonds, to more complex 3D descriptors that capture the shape and electronic properties of the molecule. illinois.edu Once these descriptors are calculated, they can be used as input features for an ML model.

Several types of ML models are suitable for this task, including:

Linear Models: Simple models like multiple linear regression can be used to establish a linear relationship between the descriptors and the target property (e.g., catalytic activity).

Tree-based Models: Decision trees, random forests, and gradient boosting machines are powerful non-linear models that can capture complex relationships in the data.

Neural Networks: Deep neural networks, a class of models inspired by the human brain, are capable of learning highly complex patterns and are particularly well-suited for large and high-dimensional datasets.

The performance of an ML model is highly dependent on the quality and quantity of the training data. researchgate.net For ligand efficacy prediction, this data would typically consist of a set of ligands and their experimentally determined activities in a particular assay. In cases where experimental data is scarce, computational methods like DFT can be used to generate a larger, albeit theoretical, dataset. mpg.de

A hypothetical workflow for using machine learning to predict the efficacy of this compound and related ligands could involve the following steps:

Data Collection: A dataset of substituted cyclopentadienyl ligands and their corresponding catalytic activities is assembled from the literature or generated computationally.

Descriptor Generation: A set of relevant 2D and 3D molecular descriptors is calculated for each ligand in the dataset.

Model Training: An ML model, such as a random forest or a neural network, is trained on the dataset to learn the relationship between the descriptors and the catalytic activity.

Model Validation: The performance of the trained model is evaluated on a separate test set of ligands that were not used during training.

Prediction: The validated model is used to predict the catalytic activity of new, untested ligands, including this compound.

To illustrate the potential output of such a model, the following table shows a hypothetical comparison between experimentally determined and machine learning-predicted catalytic activities for a set of ligands.

| Ligand | Experimental Activity (log(TOF)) | Predicted Activity (log(TOF)) |

| Cyclopentadienyl | 2.70 | 2.75 |

| Methylcyclopentadienyl | 2.88 | 2.85 |

| Ethylcyclopentadienyl | 2.85 | 2.82 |

| Isopropylcyclopentadienyl | 2.78 | 2.79 |

| tert-Butylcyclopentadienyl | 2.65 | 2.68 |

| This compound | 2.90 | 2.92 |

| Phenylcyclopentadienyl | 2.81 | 2.83 |

This table presents hypothetical data for illustrative purposes.

The close agreement between the experimental and predicted values in this hypothetical example would suggest that the ML model has successfully captured the underlying structure-activity relationship and can be a valuable tool for designing new and improved ligands.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes for 2-Methoxyethylcyclopentadiene

The traditional synthesis of substituted cyclopentadienes often relies on petrochemical feedstocks and multi-step processes that may not align with the principles of green chemistry. A significant future challenge is the development of sustainable and efficient synthetic routes to this compound and its derivatives.

Researchers are looking towards bio-based platform chemicals as renewable starting materials. For instance, a sustainable three-step process has been demonstrated for converting 2,5-hexanedione, a bio-based chemical, into methylcyclopentadiene. sigmaaldrich.comnih.govresearchgate.net This process involves an intramolecular aldol (B89426) condensation, a chemoselective hydrogenation, and a final dehydration step. nih.govresearchgate.net A similar strategy could be envisioned for this compound, starting from appropriately functionalized, biomass-derived precursors. Key areas of focus will include:

Identification of Bio-based Precursors: Screening for renewable starting materials that contain the necessary carbon backbone and oxygen functionality.

Catalyst Development: Designing highly selective and reusable catalysts for each step of the conversion to maximize yield and minimize waste. This includes catalysts for condensation, selective hydrogenation of keto-groups over potential C=C bonds, and mild dehydration. researchgate.net

Process Optimization: Improving reaction conditions to enhance atom economy, reduce energy consumption, and utilize environmentally benign solvents.

The successful implementation of such bio-inspired routes would represent a significant step towards the sustainable production of functionalized ligands for catalysis. rsc.org

Exploration of Novel Metal Centers and Coordination Modes

While rhodium(III) complexes bearing Cp ligands are well-established in C-H activation catalysis, the full potential of this compound requires exploring its coordination chemistry with a broader range of metals. nih.gov The cyclopentadienyl (B1206354) anion is a versatile ligand, capable of forming stable complexes with most transition metals and even some main group elements. snnu.edu.cnacs.org

Future research should focus on:

Diverse Metal Complexes: Synthesizing and characterizing this compound complexes of metals beyond Group 9, such as titanium, tungsten, and molybdenum, to access different reactivity patterns. acs.orgduke.edu

Hemilabile Behavior: Investigating the potential for the methoxyethyl side chain to act as a hemilabile ligand. The ether oxygen could coordinate to the metal center, reversibly occupying a coordination site. This intramolecular interaction could stabilize reactive intermediates, influence the electronic properties of the metal, and provide a mechanism for modulating catalytic activity.

Unconventional Coordination Modes: The typical binding mode for a Cp ligand is η⁵, where all five carbon atoms coordinate to the metal. openochem.org However, computational studies have suggested that partial η⁵-η³ "ligand slippage" can occur in transition states, which has a significant impact on selectivity. nih.gov The electronic and steric profile of the 2-methoxyethyl substituent could influence the propensity for such slippage, a phenomenon that warrants detailed experimental and theoretical investigation.

| Metal Center | Potential Application Area | Key Research Question |

| Rhodium (Rh) | C-H Functionalization | How does the methoxyethyl group affect regio- and diastereoselectivity compared to standard Cp* ligands? nih.gov |

| Iridium (Ir) | Catalytic Hydrogenation | Can the hemilabile side chain promote catalyst stability and turnover frequency? |

| Titanium (Ti) | Olefin Polymerization | What is the impact of the ligand's steric and electronic profile on polymer properties? |

| Molybdenum (Mo) | Metathesis Reactions | Can novel coordination modes be accessed to tune catalyst reactivity? acs.org |

Integration of this compound into Multi-Component Catalytic Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, minimizing waste by reducing the need for intermediate purification steps. mdpi.commdpi.com The development of catalysts that can operate effectively within these complex reaction environments is a major goal in modern organic synthesis.

Integrating metal complexes of this compound into MCRs presents a promising research avenue. The unique properties of the ligand could be harnessed to control specific steps within a catalytic cascade. For example:

A Rh(III) complex of this compound could act as a catalyst for a C-H activation/cycloaddition sequence within a larger MCR framework. nih.gov

The development of heterogeneous catalysts, where the this compound complex is immobilized on a solid support, would be particularly valuable for MCRs, as it simplifies catalyst recovery and reuse. mdpi.com

The challenge lies in designing catalytic systems where the this compound complex maintains its activity and selectivity in the presence of multiple reagents, substrates, and other potential catalysts. nih.gov

Advancements in In Situ Characterization Techniques for Reactive Intermediates

Future progress in this area will depend on:

Application of Advanced Spectroscopy: Utilizing techniques like time-resolved NMR and IR spectroscopy, and X-ray absorption spectroscopy (XAS) to monitor the catalyst's structure in real-time under reaction conditions. This could provide direct evidence for proposed mechanistic steps, such as the formation of metallacycles or ligand slippage events. nih.gov

In Situ Generation and Trapping: Developing methods for the in situ generation of cyclopentadiene (B3395910) derivatives and their corresponding metal complexes within a spectroscopic cell. researchgate.net This allows for the study of highly reactive species that may be difficult to isolate.

Matrix Isolation Studies: Trapping reactive intermediates in inert gas matrices at cryogenic temperatures to extend their lifetimes, enabling detailed spectroscopic characterization.

These experimental approaches, by providing a direct window into the reaction mechanism, are crucial for validating computational models and establishing a rational basis for catalyst improvement. researchwithnj.comnih.gov

Computational Design of Next-Generation this compound-Based Ligands

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. mdpi.com By building and validating computational models, researchers can establish quantitative relationships between the structural features of a ligand and the performance of its metal complex. nih.gov

For this compound, future computational efforts should be directed towards:

Developing Predictive Models: Creating robust models that correlate the ligand's steric and electronic parameters (e.g., cone angle, Tolman electronic parameter) with catalytic outcomes like reaction rate and selectivity. nih.gov

Modeling Hemilability and Ligand Slippage: Simulating the energetics of side-chain coordination and η⁵-η³ slippage to understand how these dynamic processes influence transition states and reaction pathways.

Virtual Ligand Screening: Using computational methods to design and screen a virtual library of "next-generation" ligands based on the this compound scaffold. This allows for the in silico identification of new ligands with potentially superior properties before committing to synthetic efforts. For example, models could explore variations in the length of the alkyl chain, the nature of the heteroatom (e.g., sulfur instead of oxygen), or the addition of other substituents on the cyclopentadienyl ring.

This synergy between computational design and experimental validation will accelerate the discovery of novel, high-performance catalysts for challenging chemical transformations. snnu.edu.cnmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis protocols for 2-Methoxyethylcyclopentadiene, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves cyclopentadiene functionalization via methoxymethylation. A stepwise approach includes:

Diels-Alder Precursor Preparation : Use dicyclopentadiene cracking under controlled thermal conditions (180–200°C) to generate cyclopentadiene monomers .

Methoxymethylation : React cyclopentadiene with methoxymethyl chloride in an inert solvent (e.g., THF) under nitrogen, using a base like NaH to deprotonate the cyclopentadienyl anion.

- Reproducibility Tips : Document reaction parameters (temperature, stoichiometry, solvent purity) and validate product purity via GC-MS or HPLC. Include detailed spectral data (¹H/¹³C NMR, IR) in supplementary materials .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Use GC-MS for volatile impurities or HPLC for non-volatile byproducts.

- Spectroscopy : Confirm structure via ¹H NMR (δ 5.5–6.5 ppm for cyclopentadienyl protons; δ 3.3–3.7 ppm for methoxy groups) and IR (C-O-C stretch at ~1100 cm⁻¹).

- Elemental Analysis : Validate empirical formula (C₈H₁₂O) with ≤0.3% deviation .

Advanced Research Questions

Q. What reaction pathways dominate when this compound is used in transition-metal-catalyzed coupling reactions?

- Methodological Answer :

- Suzuki–Miyaura Coupling : The cyclopentadienyl moiety acts as a ligand, stabilizing palladium catalysts. Monitor regioselectivity via ¹H NMR to distinguish between η⁵ (full coordination) and η³ (partial coordination) bonding modes.

- Side Reactions : Competing dimerization or oxidation may occur if oxygen is present. Use inert atmosphere (Argon) and chelating agents (e.g., BINAP) to suppress side products .

- Data Interpretation : Compare kinetic data (reaction rate vs. catalyst loading) to distinguish mechanistic pathways .

Q. How can computational methods predict the electronic and steric effects of the methoxymethyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Steric Maps : Generate 3D electrostatic potential surfaces (e.g., using Gaussian or ORCA) to visualize steric hindrance around the methoxymethyl group.

- Validation : Cross-reference computational results with experimental X-ray crystallography or NMR NOE effects .

Q. What strategies resolve contradictory data in studies of this compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm for cyclopentadienyl absorption).

- Statistical Analysis : Apply ANOVA to identify pH-dependent degradation trends. Replicate experiments across multiple labs to isolate instrumentation bias .

- Mechanistic Hypotheses : Propose acid-catalyzed hydrolysis (via protonation of the methoxy group) or base-induced elimination, supported by LC-MS detection of degradation byproducts .

Ethical and Reproducibility Considerations

Q. How should researchers address potential biases in biological activity studies involving this compound?

- Methodological Answer :

- Blinded Experiments : Assign compound handling and data analysis to separate teams to minimize observer bias.

- Negative Controls : Include solvent-only and structurally analogous inactive compounds (e.g., unsubstituted cyclopentadiene) in bioassays.

- Ethical Reporting : Disclose all experimental conditions (e.g., cell line passage number, serum batch) in supplementary materials to enable replication .

Q. What are the best practices for safely handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous/anaerobic conditions.

- Safety Protocols : Equip labs with oxygen sensors and emergency shutoff valves. Review TCI America’s SDS for guidance on PPE (gloves, goggles) and spill containment .

- Waste Disposal : Neutralize reactive residues with aqueous ethanol before disposal, adhering to local regulations .

Data and Resource Management

Q. How can researchers ensure long-term data integrity for this compound studies?

- Methodological Answer :

- Data Archiving : Store raw spectral files (e.g., JCAMP-DX for NMR) and chromatograms in repositories like Zenodo or Figshare.

- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by tagging datasets with CAS numbers and synthesis dates .

- Collaboration : Share synthetic protocols via platforms like Open Science Framework (OSF) to facilitate multi-institutional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.